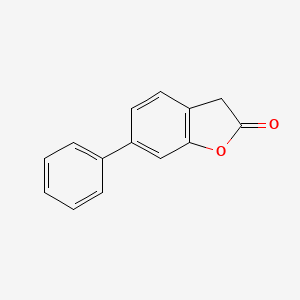
6-Phenyl-3H-1-benzofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylbenzofuran-2(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of a phenyl group attached to the benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the Claisen-Schmidt condensation, where 2-acetylbenzofuran reacts with benzaldehyde derivatives under basic conditions to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization to yield the desired benzofuran compound .
Industrial Production Methods
Industrial production of 6-Phenylbenzofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times. This method involves the use of microwave irradiation to accelerate the Claisen-Schmidt condensation and subsequent cyclization steps .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenylbenzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common for introducing substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the benzofuran ring .
Wissenschaftliche Forschungsanwendungen
6-Phenylbenzofuran-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-Phenylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular pathways involved can vary based on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound without the phenyl group.
Dibenzofuran: A related compound with two benzene rings fused to a central furan ring.
4-Benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamine: A fluorine-containing analog with potential antimicrobial activities.
Uniqueness
6-Phenylbenzofuran-2(3H)-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
57568-50-0 |
|---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
6-phenyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H10O2/c15-14-9-12-7-6-11(8-13(12)16-14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
DWCQRXDLCGREEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)C3=CC=CC=C3)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



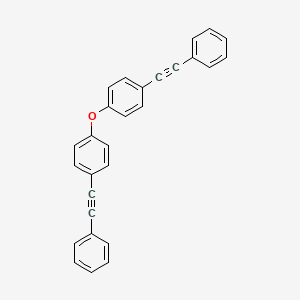
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)

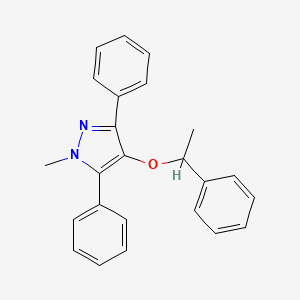
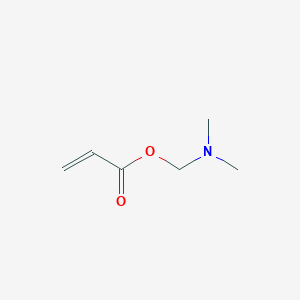
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
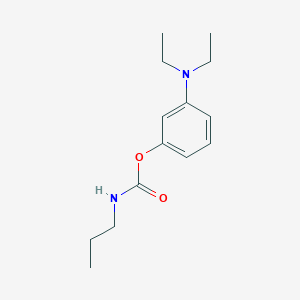
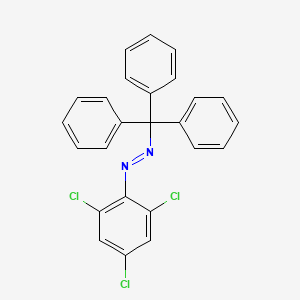
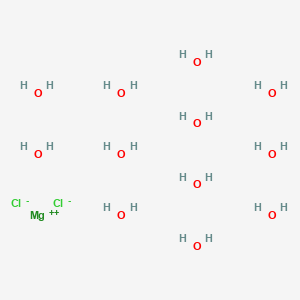
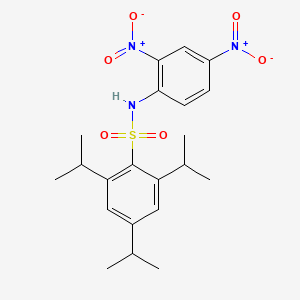
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)
